Tegafur-Uracil

Description

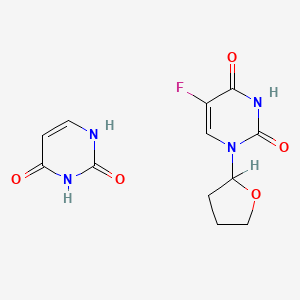

Structure

2D Structure

Properties

Key on ui mechanism of action |

The generation of this combo was conceived under the reported activation by the transformation of tegafur to 5-fluorouracil. These findings have convened with results that suggested that the degradation of 5-fluorouracil can be depressed by the addition of uracil. Uracil competitively inhibits the catabolic action of dihydropyrimidine dehydrogenase. This combined activity allows a significant increase in blood and tissue 5-fluorouracil levels by inhibiting its first-pass hepatic metabolism. The active metabolites of tegafur inhibit the enzyme thymidylate synthase (5-fluoro-deoxyuridine-monophosphate) and intercalate into RNA (5-fluorouridine-triphosphate). |

|---|---|

CAS No. |

74578-38-4 |

Molecular Formula |

C12H13FN4O5 |

Molecular Weight |

312.25 g/mol |

IUPAC Name |

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H9FN2O3.C4H4N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;7-3-1-2-5-4(8)6-3/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,5,6,7,8) |

InChI Key |

DHMYGZIEILLVNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O |

Other CAS No. |

74578-38-4 |

Synonyms |

ORZEL drug UFT(R) drug UFTR drug |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Effects of Tegafur-Uracil on Novel Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Tegafur-Uracil (UFT), a combination oral anticancer agent, on various cancer cell lines, with a focus on novel and patient-derived models. UFT combines tegafur, a prodrug of 5-fluorouracil (5-FU), with uracil in a 4:1 molar ratio. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, thereby enhancing its bioavailability and antitumor activity.[1][2][3][4] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action

Tegafur is metabolized to 5-FU, which then exerts its cytotoxic effects through multiple pathways. The active metabolites of 5-FU can inhibit thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[1][5] This leads to the disruption of DNA synthesis and repair, ultimately inducing cell death. Additionally, 5-FU metabolites can be incorporated into RNA, leading to errors in transcription and protein synthesis. The co-administration of uracil with tegafur ensures sustained and elevated levels of 5-FU within tumor cells, maximizing its therapeutic potential.[1][2][3]

Data Presentation: Quantitative Effects of this compound and its Active Metabolite 5-Fluorouracil

The following tables summarize the in vitro efficacy of UFT's active metabolite, 5-fluorouracil (5-FU), and UFT itself across a range of cancer cell lines. While direct data on UFT in novel cell lines is limited, the effects of 5-FU serve as a crucial indicator of its potential activity.

Table 1: IC50 Values of 5-Fluorouracil (5-FU) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colorectal Cancer | 5.0 | [6] |

| HT29 | Colorectal Cancer | 12.0 | [6] |

| SW620 | Colorectal Cancer | 25.0 | [6] |

| SW480 | Colorectal Cancer | >50.0 | [6] |

| LoVo | Colorectal Cancer | 4.5 | [7] |

| DLD1 | Colorectal Cancer | 8.0 | [7] |

| AGS | Gastric Cancer | ~25.0 | |

| CA1 | Oral Squamous Cell Carcinoma | >20 mg/ml | [8] |

| CA3 | Oral Squamous Cell Carcinoma | <20 mg/ml | [8] |

| CA4 | Oral Squamous Cell Carcinoma | <20 mg/ml* | [8] |

*Note: Concentration reported in mg/ml.

Table 2: Induction of Apoptosis by 5-Fluorouracil (5-FU) in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Concentration | Apoptotic Cells (%) | Citation |

| LoVo | Colorectal Cancer | IC50 | Increased | [7] |

| DLD1 | Colorectal Cancer | IC50 | Increased | [7] |

| CA1 | Oral Squamous Cell Carcinoma | 20 mg/ml | 1.5 | [8] |

| CA3 | Oral Squamous Cell Carcinoma | 20 mg/ml | >1.5 | [8] |

| CA4 | Oral Squamous Cell Carcinoma | 20 mg/ml | >1.5 | [8] |

Table 3: Cell Cycle Arrest Induced by 5-Fluorouracil (5-FU) in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Concentration | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Citation |

| CA1 | Oral Squamous Cell Carcinoma | 20 mg/ml | G1 | 43% (from 28% in control) | [8] |

| CA1 | Oral Squamous Cell Carcinoma | 20 mg/ml | S | 40% (from 53% in control) | [8] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization in research settings.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (UFT) or 5-Fluorouracil (5-FU)

-

96-well plates

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11][12]

-

Drug Treatment: Prepare serial dilutions of UFT or 5-FU in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][13]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

-

Washing: Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis

Flow cytometry with DNA staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

PBS

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A to stain the cellular DNA and eliminate RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound (UFT).

Experimental Workflow for In Vitro Analysis

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. This compound | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 7. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchhub.com [researchhub.com]

- 13. broadpharm.com [broadpharm.com]

- 14. kumc.edu [kumc.edu]

- 15. agilent.com [agilent.com]

Anti-angiogenic Properties of Tegafur-Uracil: A Technical Guide

Executive Summary: Tegafur-Uracil (UFT), an oral combination of the 5-fluorouracil (5-FU) prodrug tegafur and the dihydropyrimidine dehydrogenase (DPD) inhibitor uracil, has demonstrated significant anti-tumor activity.[1][2][3] Beyond its direct cytotoxic effects, a substantial body of preclinical evidence reveals that UFT and its metabolites possess potent anti-angiogenic properties. This activity is primarily mediated through the inhibition of vascular endothelial growth factor (VEGF)-dependent signaling pathways, which are critical for tumor neovascularization.[4][5][6] The metabolites of tegafur, namely 5-FU and γ-hydroxybutyric acid (GHB), interfere with endothelial cell proliferation, migration, and tube formation.[4] This technical guide provides an in-depth analysis of these anti-angiogenic mechanisms, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Anti-Angiogenic Mechanisms

This compound's anti-angiogenic effects are not attributed to the parent compounds but to the metabolites of tegafur. Tegafur is metabolized in the liver by cytochrome P450 enzymes into 5-FU, the primary cytotoxic agent, and other compounds including γ-hydroxybutyric acid (GHB) and γ-butyrolactone (GBL).[2][4][7] Uracil's role is to competitively inhibit DPD, the primary enzyme responsible for 5-FU degradation, thereby maintaining higher and more sustained plasma concentrations of 5-FU.[7][8][9]

The anti-angiogenic activity stems from two key metabolites:

-

5-Fluorouracil (5-FU): Exerts a direct antiproliferative and cytotoxic effect on vascular endothelial cells, inhibiting their ability to multiply and form new vessels.[4][6]

-

γ-Hydroxybutyric Acid (GHB): A non-cytotoxic metabolite that predominantly inhibits the VEGF-dependent responses of vascular endothelial cells, such as migration and tube formation.[4][5]

This dual mechanism—direct cytotoxicity to endothelial cells from 5-FU and inhibition of pro-angiogenic signaling by GHB—underpins UFT's ability to decrease microvessel density in metastatic tumors and suppress cancer-induced angiogenesis.[4][5]

Quantitative Data on Anti-Angiogenic Efficacy

The anti-angiogenic potential of UFT and its metabolites has been quantified in several preclinical models, most notably the murine Dorsal Air Sac (DAS) assay. This in vivo model allows for the direct observation and measurement of new blood vessel formation induced by cancer cells or specific growth factors.

| Experimental Model | Compound | Dose | Key Quantitative Finding | Source |

| Dorsal Air Sac (DAS) Assay with rhVEGF | UFT | Not Specified | 94.2% inhibition of VEGF-induced angiogenesis. | [4] |

| Dorsal Air Sac (DAS) Assay with rhVEGF | GHB | Equimolar to UFT | Complete lack of angiogenic response (100% inhibition). | [4] |

| Dorsal Air Sac (DAS) Assay with RENCA cells | UFT | 0.1 mmol/kg | Pronounced, dose-dependent suppression of angiogenesis. | [7] |

| Dorsal Air Sac (DAS) Assay with RENCA cells | Control (Vehicle) | N/A | Angiogenesis Index of 4.17 . UFT significantly suppressed this. | [7] |

| Dorsal Air Sac (DAS) Assay with RENCA cells | 5-FU | Not Specified | Minimal and nonsignificant angiogenesis-inhibitory effect. | [7] |

| Dorsal Air Sac (DAS) Assay with RENCA cells | GHB and GBL | Not Specified | Significant inhibition of angiogenesis. | [7] |

Table 1: Summary of quantitative data from in vivo angiogenesis assays.

Signaling Pathways and Experimental Workflows

UFT Metabolism and Mechanism of Action

UFT's therapeutic effect is a multi-step process beginning with the metabolic conversion of tegafur. The resulting metabolites then act on both tumor cells and the surrounding vasculature to inhibit tumor growth and angiogenesis.

Caption: Metabolic pathway of this compound and the actions of its key metabolites.

Inhibition of VEGF Signaling Pathway

The central anti-angiogenic mechanism of UFT's metabolites is the disruption of the VEGF signaling cascade in endothelial cells. VEGF, often secreted by hypoxic tumor cells, binds to its receptor (VEGFR) on endothelial cells, triggering downstream pathways like PI3K/AKT that promote cell proliferation, migration, and survival—all key steps in angiogenesis.[10][11] GHB and 5-FU interfere with these processes.

Caption: Inhibition of the HIF-1α/VEGF signaling pathway by UFT metabolites.

Dorsal Air Sac (DAS) Assay Workflow

The DAS assay is a robust in vivo method to evaluate angiogenesis. It involves implanting a chamber containing cancer cells into a surgically created air sac on the back of a mouse, which serves as a window to observe neovascularization.

Caption: Standard workflow for the Dorsal Air Sac (DAS) angiogenesis assay.

Detailed Experimental Protocols

Murine Dorsal Air Sac (DAS) Assay

This protocol is a generalized representation based on methodologies described in the literature.[4][7][12]

-

Objective: To quantify the pro- or anti-angiogenic effects of a substance in vivo.

-

Materials:

-

Male BALB/c mice (6-8 weeks old).

-

Millipore chambers (0.45 µm pore size).

-

Tumor cells (e.g., murine renal carcinoma - RENCA) or recombinant human VEGF (rhVEGF).

-

Matrigel or similar basement membrane matrix.

-

Test compounds: UFT, 5-FU, GHB, vehicle control.

-

-

Procedure:

-

Chamber Preparation: Suspend tumor cells (e.g., 1x10^6 RENCA cells) in a sterile physiological solution, mix with Matrigel, and inject into the Millipore chamber. For growth factor-induced angiogenesis, the chamber is filled with Matrigel containing a specified concentration of rhVEGF.

-

Surgical Implantation: Anesthetize the mouse. Create a dorsal air sac by injecting 10 ml of sterile air subcutaneously on the back of the mouse. Make a small incision and carefully insert the prepared Millipore chamber into the air sac.

-

Compound Administration: Administer the test compounds (UFT, metabolites) or vehicle control to the mice, typically via oral gavage or continuous infusion, starting on the day of implantation and continuing daily for the duration of the experiment (e.g., 4-7 days).

-

Evaluation: After the treatment period, euthanize the mice. Carefully dissect the skin flap containing the air sac. The angiogenic response is quantified by measuring the area of neovascularization around the chamber, often scored on a graded index (e.g., 0-5) or by measuring vessel density in the granulation tissue. The percentage of inhibition is calculated relative to the vehicle control group.

-

In Vitro Endothelial Cell Migration (Chemotaxis) Assay

-

Objective: To assess the effect of UFT metabolites on the directional migration of endothelial cells toward a chemoattractant.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Boyden chambers or Transwell inserts (8 µm pore size).

-

Endothelial cell basal medium (EBM) with supplements.

-

Chemoattractant: VEGF (e.g., 20 ng/mL).

-

Test compounds: 5-FU, GHB at various concentrations.

-

-

Procedure:

-

Cell Preparation: Culture HUVECs to sub-confluence. Starve the cells in a low-serum medium for 4-6 hours prior to the assay.

-

Assay Setup: Add medium containing the chemoattractant (VEGF) to the lower wells of the Boyden chamber.

-

In the upper chamber, seed the starved HUVECs in a low-serum medium. Add the test compounds (5-FU, GHB) or vehicle control to the upper chamber along with the cells.

-

Incubation: Incubate the chamber at 37°C in a CO2 incubator for 4-6 hours.

-

Quantification: After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet or DAPI).

-

Analysis: Count the number of migrated cells in several high-power fields under a microscope. Express results as a percentage of migration relative to the control (VEGF alone).

-

In Vitro Endothelial Cell Tube Formation Assay

-

Objective: To evaluate the ability of endothelial cells to form capillary-like structures in vitro and the inhibitory effect of UFT metabolites.

-

Materials:

-

HUVECs.

-

Matrigel or a similar basement membrane extract.

-

96-well plates.

-

Endothelial cell growth medium.

-

Test compounds: 5-FU, GHB.

-

-

Procedure:

-

Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in a medium containing the test compounds (5-FU, GHB) or vehicle control.

-

Seed the HUVECs onto the polymerized Matrigel.

-

Incubation: Incubate the plate at 37°C for 6-18 hours.

-

Analysis: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

References

- 1. Tegafur/uracil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tegafur–Uracil Maintenance Therapy in Non-Metastatic Head and Neck Cancer: An Exploratory Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. UFT and its metabolites inhibit cancer-induced angiogenesis. Via a VEGF-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. UFT and its metabolites inhibit the angiogenesis induced by murine renal cell carcinoma, as determined by a dorsal air sac assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemotherapy with enteric-coated tegafur/uracil for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

- 12. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Metabolic Disruptions Induced by Tegafur-Uracil in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegafur-Uracil (UFT), a combination chemotherapeutic agent, serves as a cornerstone in the treatment of various solid tumors. Its efficacy is primarily attributed to the generation of 5-fluorouracil (5-FU), a potent antimetabolite that disrupts nucleotide synthesis. However, the influence of this compound extends beyond this primary mechanism, inducing significant alterations in the metabolic landscape of cancer cells. This technical guide provides an in-depth exploration of the core metabolic perturbations caused by this compound, with a focus on its impact on nucleotide metabolism, glycolysis, and oxidative phosphorylation. We present a synthesis of current research, including quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and exploit the metabolic vulnerabilities induced by this important anticancer agent.

Introduction

This compound is an oral fluoropyrimidine prodrug formulation that combines tegafur and uracil in a 1:4 molar ratio.[1][2][3][4] Tegafur, a prodrug of 5-fluorouracil (5-FU), is gradually converted to 5-FU in the body.[1][3][5][6][7] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1][2][3][5][7] This enzymatic inhibition leads to sustained and higher concentrations of 5-FU within tumor tissues compared to normal tissues, thereby enhancing its antitumor activity while potentially reducing systemic toxicity.[1][2][6][8]

The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[1][2][6] This leads to the depletion of deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis, ultimately causing cell cycle arrest and apoptosis.[2][6] Another active metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, leading to disruptions in RNA function and processing.[2][5]

While the impact of this compound on nucleotide metabolism is well-established, its broader influence on the central carbon metabolism of cancer cells, including glycolysis and oxidative phosphorylation (OXPHOS), is an area of growing interest. Cancer cells are characterized by profound metabolic reprogramming, most notably the Warburg effect, where they exhibit high rates of glycolysis even in the presence of oxygen. Understanding how this compound intersects with these altered metabolic pathways is crucial for optimizing its therapeutic use and developing novel combination strategies.

Core Mechanism of Action: Disruption of Nucleotide Synthesis

The central anticancer effect of this compound is mediated by its active metabolite, 5-FU, which perturbs nucleotide metabolism through two primary mechanisms:

-

Inhibition of DNA Synthesis: The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the catalytic activity of TS, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The resulting depletion of the dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis and repair. The inability to produce sufficient dTTP results in "thymineless death," characterized by DNA fragmentation and apoptosis.[1][2][6]

-

Disruption of RNA Function: Another 5-FU metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation can disrupt RNA processing, splicing, and stability, leading to errors in protein synthesis and contributing to cellular toxicity.[2][5]

The co-administration of uracil with tegafur is critical for this mechanism. By competitively inhibiting DPD, uracil prevents the rapid degradation of 5-FU, thereby increasing its bioavailability and prolonging its exposure to tumor cells.[1][2][3] This leads to a more profound and sustained inhibition of nucleotide synthesis.

Influence on Cancer Cell Metabolism

While the primary target of this compound is nucleotide synthesis, emerging evidence suggests that its active metabolite, 5-FU, can induce broader metabolic reprogramming in cancer cells, impacting glycolysis and oxidative phosphorylation.

Glycolysis

The relationship between 5-FU and glycolysis is complex and appears to be context-dependent, particularly in the setting of drug resistance.

-

Enhanced Glycolysis in Resistant Cells: Some studies have shown that cancer cells that develop resistance to 5-FU can exhibit an upregulation of glycolysis. This is thought to be a survival mechanism to meet the increased energy demands for drug efflux pumps and DNA repair mechanisms.[9] The transcription factor HIF-1α, a master regulator of glycolysis, has been implicated in 5-FU resistance, with its stabilization leading to increased glycolytic flux and pyrimidine biosynthesis.[10]

-

Targeting Glycolysis to Enhance 5-FU Efficacy: Conversely, inhibiting glycolysis has been shown to sensitize cancer cells to 5-FU. The rationale is that the Warburg effect provides the necessary building blocks for nucleotide synthesis. By redirecting glucose metabolism away from glycolysis, the pool of precursors for nucleotide synthesis is diminished, exacerbating the effects of 5-FU-mediated TS inhibition.[2]

Oxidative Phosphorylation (OXPHOS)

Recent studies have revealed a fascinating interplay between 5-FU treatment and mitochondrial respiration.

-

Metabolic Shift to OXPHOS in Resistant Cells: A significant finding is that some colon cancer cells that are resistant to 5-FU undergo a metabolic shift from glycolysis to a greater reliance on OXPHOS for survival.[3][6] This switch is associated with changes in the expression of pyruvate kinase isoforms, specifically a decrease in PKM2 and an increase in PKM1.[6] This addiction to OXPHOS in resistant cells presents a therapeutic vulnerability.

-

Synergy with OXPHOS Inhibitors: The dependence of 5-FU resistant cells on OXPHOS suggests that combining 5-FU with inhibitors of mitochondrial respiration could be an effective strategy to overcome resistance. Indeed, studies have shown that the combination of 5-FU with metformin, an inhibitor of complex I of the electron transport chain, can abolish the survival of resistant cancer cells.[6]

Quantitative Data on Metabolic Alterations

Metabolomic studies have begun to quantify the changes in intracellular metabolite levels following 5-FU treatment. These studies provide a more granular view of the metabolic rewiring that occurs.

Table 1: Summary of Metabolite Changes in Cancer Cells Treated with 5-Fluorouracil

| Cancer Type | Cell Line | Treatment Conditions | Key Metabolite Changes | Reference |

| Gastric Cancer | MKN45 | 5-FU (concentration not specified) for 3 hours | Proline: ↓ (to 1/3 of control)Glutamate: ↑ (3-fold) | [1] |

| Colorectal Cancer | HT29 | 5-FU (3-100 µM) for 24 hours | Valine, Leucine, Isoleucine, Serine, Glycine, Alanine, Pyruvic acid, Lactic acid: ↑ | [7] |

| Colorectal Cancer | HT29 | 5-FU (30-100 µM) for 48 hours | Valine, Leucine, Isoleucine, Serine, Glycine, Alanine, Pyruvic acid, Lactic acid: ↓ | [7] |

| Colorectal Cancer | HT29 | 5-FU (1-100 µM) for 48 hours | Fatty acids: ↑ (continuous increase) | [7] |

| Triple-Negative Breast Cancer | Xenograft | Doxorubicin + 5-FU | Guanine, Xanthine, Inosine, L-fucose, Sphinganine: ↓ | [11] |

Note: ↑ indicates an increase, and ↓ indicates a decrease in metabolite levels compared to untreated controls.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying the metabolic effects of agents like 5-FU, which can be adapted for this compound research.

Cell Culture and Drug Treatment

Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. For drug treatment experiments, cells are seeded at a specific density and allowed to adhere overnight. This compound (or 5-FU) is then added at various concentrations for specified time points.

Metabolite Extraction and Analysis (Metabolomics)

-

Quenching and Extraction: After drug treatment, the culture medium is removed, and cells are washed with ice-cold saline. Metabolism is quenched by adding a cold solvent, typically a methanol/water or methanol/chloroform/water mixture. The cells are scraped, and the mixture is subjected to centrifugation to separate the polar and non-polar metabolites.

-

LC-MS/MS or GC-MS Analysis: The extracted metabolites are then analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the identification and quantification of a wide range of metabolites.[1][5][7]

Bioenergetic Profiling (Seahorse Assay)

The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

-

Cell Seeding: Cells are seeded in a Seahorse XF culture plate and allowed to adhere.

-

Assay Procedure: The culture medium is replaced with a specialized assay medium. The instrument measures baseline OCR and ECAR. Subsequently, a series of drugs (e.g., oligomycin, FCCP, rotenone/antimycin A for the mitochondrial stress test; or glucose, oligomycin, 2-DG for the glycolysis stress test) are injected sequentially to assess various parameters of mitochondrial function and glycolytic capacity.[2]

Western Blotting and RT-qPCR

These standard molecular biology techniques are used to quantify the expression levels of key proteins and genes involved in metabolic pathways.

-

Protein/RNA Extraction: Following drug treatment, cells are lysed to extract total protein or RNA.

-

Quantification: Protein concentration is determined (e.g., by BCA assay). For RT-qPCR, RNA is reverse-transcribed into cDNA.

-

Analysis: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for Western blotting. Gene expression is quantified by real-time PCR using specific primers.[1][9][10]

Conclusion and Future Directions

This compound's primary anticancer activity stems from its ability to disrupt DNA and RNA synthesis through the action of its active metabolite, 5-FU. However, the metabolic consequences of this drug extend to the core energy-producing pathways of cancer cells. The interplay between this compound and cancer cell metabolism, particularly the shift between glycolysis and OXPHOS in the context of drug resistance, opens new avenues for therapeutic intervention.

Future research should focus on:

-

Direct Metabolic Studies of this compound: While much can be inferred from 5-FU studies, direct metabolomic and metabolic flux analyses of cancer cells treated with the this compound combination are needed to fully elucidate its metabolic impact.

-

Biomarkers of Metabolic Response: Identifying metabolic biomarkers that predict sensitivity or resistance to this compound could enable more personalized treatment strategies.

-

Combination Therapies Targeting Metabolism: Further exploration of combination therapies that exploit the metabolic vulnerabilities induced by this compound, such as the co-administration of OXPHOS or glycolysis inhibitors, holds significant promise for improving clinical outcomes.

A deeper understanding of the metabolic influence of this compound will undoubtedly contribute to the development of more effective and durable cancer therapies.

References

- 1. Metabolomic analysis of dynamic response and drug resistance of gastric cancer cells to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rewiring glucose metabolism improves 5-FU efficacy in p53-deficient/KRASG12D glycolytic colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 5-Fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular metabolomics study in colorectal cancer cells and media following treatment with 5-fluorouracil by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SPARC Promotes Aerobic Glycolysis and 5-Fluorouracil Resistance in Colorectal Cancer Through the STAT3/HK2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stem cell factor modulates HIF-1α levels and diminishes 5-FU sensitivity in 5-FU resistant pancreatic cells by altering the anabolic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Metabolomics insights into doxorubicin and 5-fluorouracil combination therapy in triple-negative breast cancer: a xenograft mouse model study [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Establishing Tegafur-Uracil Resistant Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegafur-Uracil (UFT) is an oral chemotherapeutic agent used in the treatment of various cancers, particularly colorectal cancer.[1][2] It combines tegafur, a prodrug of 5-fluorouracil (5-FU), with uracil in a 4:1 molar ratio.[1] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, thereby increasing the bioavailability and cytotoxic efficacy of 5-FU.[1][3] However, as with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that limits the long-term efficacy of this compound.[4]

The establishment of in vitro this compound resistant cancer cell lines is a critical step in understanding the molecular mechanisms underlying this resistance. These cell lines serve as invaluable tools for identifying novel biomarkers of resistance, investigating resistance-associated signaling pathways, and for the preclinical evaluation of new therapeutic strategies to overcome resistance.[5]

This document provides detailed application notes and protocols for the development and characterization of this compound resistant cancer cell lines.

Methods for Establishing Drug-Resistant Cell Lines

Several methods can be employed to establish drug-resistant cancer cell lines in vitro.[6] The most common and clinically relevant method is the gradual drug induction or dose escalation approach.[6][7]

-

Gradual Drug Induction: This widely used method involves the continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[5][7] This process mimics the clinical scenario of acquired resistance and selects for cell populations with stable resistance mechanisms.[7]

-

Genetic Engineering: Techniques like CRISPR-Cas9 can be used to directly modify genes known to be involved in drug resistance, providing a more targeted approach to studying specific resistance mechanisms.[6]

-

Transposon Mutagenesis: This method involves the random insertion of transposons into the genome, which can lead to the identification of novel genes associated with drug resistance.[6]

This protocol will focus on the gradual drug induction method due to its high relevance to clinical observations.[7]

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line

Objective: To determine the initial sensitivity of the parental cancer cell line to this compound. This IC50 value will serve as the basis for selecting the starting concentration for resistance development.[8]

Materials:

-

Parental cancer cell line (e.g., HT-29 or RKO colorectal cancer cells)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (UFT)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]

-

Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death.

-

Drug Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

-

Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.[9]

Protocol 2: Establishment of this compound Resistant Cell Lines using Stepwise Dose Escalation

Objective: To generate a cancer cell line with acquired resistance to this compound through continuous exposure to incrementally increasing drug concentrations.[5][7]

Materials:

-

Parental cancer cell line

-

Complete cell culture medium

-

This compound (UFT)

-

Cell culture flasks (T25 or T75)

-

Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Procedure:

-

Initial Exposure: Begin by culturing the parental cells in their complete growth medium supplemented with a starting concentration of this compound. A common starting point is the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 assay.[6]

-

Monitoring and Subculturing: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and proliferate to approximately 80% confluency before subculturing them.[10]

-

Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase in concentration is a common practice.[9]

-

Iterative Process: Repeat steps 2 and 3 for several months. The entire process can take from 3 to 18 months.[11]

-

Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a stock of the cells. This provides a backup in case of contamination or cell death at a higher concentration.[10]

-

Maintenance of Resistant Line: Once the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line), the resistant cell line can be maintained in a continuous culture with the highest tolerated concentration of this compound.[9]

Protocol 3: Validation and Characterization of this compound Resistant Cell Lines

Objective: To confirm the resistant phenotype and characterize the established cell line.

Materials:

-

Parental and resistant cell lines

-

This compound (UFT)

-

96-well plates

-

Cell viability assay reagent

-

Reagents for molecular and cellular analyses (e.g., antibodies for western blotting, primers for qPCR)

Procedure:

-

IC50 Determination of Resistant Line: Perform an IC50 determination assay (as described in Protocol 1) on both the parental and the established resistant cell lines.

-

Calculation of Resistance Index (RI): The RI is a quantitative measure of the degree of resistance. It is calculated as follows: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line A significantly increased RI confirms the resistant phenotype.[6]

-

Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. A stable resistance will show minimal change in the IC50 value.[8]

-

Cross-Resistance Studies: Investigate whether the this compound resistant cells also exhibit resistance to other chemotherapeutic agents.

-

Molecular and Cellular Characterization: Perform further experiments to investigate the underlying mechanisms of resistance. This can include:

-

Western Blotting or qPCR: To analyze the expression levels of proteins and genes known to be involved in 5-FU resistance, such as thymidylate synthase (TS), DPD, and drug efflux pumps (e.g., ABCB1).[12]

-

Signaling Pathway Analysis: Investigate the activation status of signaling pathways implicated in 5-FU resistance, such as TGF-β and JAK/STAT.[5][12]

-

Cell Cycle Analysis: To determine if there are alterations in cell cycle distribution in the resistant cells.

-

Apoptosis Assays: To assess the susceptibility of resistant cells to drug-induced apoptosis.

-

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Parental and Resistant Cancer Cell Lines

| Cell Line | Parental/Resistant | This compound IC50 (µM) | Resistance Index (RI) |

| HT-29 | Parental | 5.2 | - |

| HT-29-UFT-R | Resistant | 58.5 | 11.25 |

| RKO | Parental | 3.8 | - |

| RKO-UFT-R | Resistant | 45.1 | 11.87 |

Table 2: Example of a Stepwise Dose Escalation Schedule for Establishing this compound Resistant HT-29 Cells

| Month | This compound Concentration (µM) | Observations |

| 0 | 1.0 (approx. IC20) | Significant initial cell death, slow recovery of surviving cells. |

| 1-2 | 2.5 | Cell growth rate begins to stabilize. |

| 3-4 | 5.0 | Cells show consistent proliferation. |

| 5-6 | 10.0 | Stable growth, morphology similar to parental cells. |

| 7-8 | 20.0 | Continued stable growth. |

| 9-10 | 40.0 | Cells are maintained at this concentration. |

| 11-12 | 60.0 | Final resistant cell line established and maintained at this concentration. |

Visualization of Signaling Pathways and Experimental Workflow

Experimental Workflow

Caption: Workflow for establishing and validating this compound resistant cancer cell lines.

TGF-β Signaling Pathway in 5-FU Resistance

Caption: TGF-β signaling pathway activation leading to drug resistance.

JAK/STAT Signaling Pathway in 5-FU Resistance

Caption: JAK/STAT signaling pathway contributing to drug resistance.

References

- 1. Administration Method of Adjuvant Tegafur‐Uracil and Leucovorin Calcium in Patients with Resected Colorectal Cancer: A Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nice.org.uk [nice.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]

- 5. TIMP‐2 Modulates 5‐Fu Resistance in Colorectal Cancer Through Regulating JAK–STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Transforming Growth Factor-β Signaling Pathway in Colorectal Cancer and Its Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mice with Dysfunctional TGF-β Signaling Develop Altered Intestinal Microbiome and Colorectal Cancer Resistant to 5FU - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tegafur-Uracil Efficacy Testing in Orthotopic Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthotopic xenograft models are invaluable tools in preclinical cancer research, offering a more clinically relevant tumor microenvironment compared to traditional subcutaneous models.[1] This document provides detailed application notes and protocols for utilizing orthotopic xenograft models to assess the efficacy of Tegafur-Uracil (UFT), an oral fluoropyrimidine-based anticancer drug. Tegafur, a prodrug of 5-fluorouracil (5-FU), is combined with uracil in a 4:1 molar ratio. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, thereby increasing the concentration and prolonging the half-life of 5-FU in tumor tissues.[2][3] These protocols are designed to guide researchers in establishing robust and reproducible orthotopic models for various cancer types, particularly colorectal, gastric, and pancreatic cancer, and to evaluate the therapeutic potential of this compound.

Mechanism of Action of this compound

Tegafur is metabolized to 5-FU, which then exerts its cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and reduced folate. This complex inhibits the synthesis of thymidylate from uridylate, leading to a depletion of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair. The resulting "thymineless death" induces DNA damage and triggers apoptosis.[4][5]

-

Incorporation into RNA and DNA: 5-FU can be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function. The incorporation of FdUTP into DNA leads to DNA fragmentation and instability.[5]

The co-administration of uracil with tegafur is a critical aspect of UFT's efficacy. Uracil acts as a competitive inhibitor of DPD, the enzyme that catabolizes 5-FU.[2] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, leading to higher and more sustained concentrations within the tumor.[2]

Signaling Pathway of 5-Fluorouracil (Active Metabolite of this compound)

Caption: Mechanism of action of this compound and downstream signaling pathways.

Experimental Protocols

I. Orthotopic Xenograft Model Establishment

This protocol provides a general framework for establishing orthotopic xenograft models for colorectal, gastric, and pancreatic cancers. Specific parameters may need to be optimized based on the cancer cell line and mouse strain used.

Materials:

-

Human cancer cell lines (e.g., HT-29, HCT-116 for colorectal; MKN-45, NUGC-4 for gastric; MIA PaCa-2, PANC-1 for pancreatic)

-

Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with supplements

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS

-

Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments

-

Sutures or surgical clips

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Cell Culture: Culture cancer cells in appropriate medium to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Animal Preparation: Anesthetize the mouse using a standard protocol. Shave and sterilize the surgical area.

-

Surgical Procedure and Cell Implantation:

-

Colorectal Cancer (Cecal Implantation): Make a small midline laparotomy incision to expose the cecum. Inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the subserosal layer of the cecal wall using a 30-gauge needle. A small bleb should form at the injection site. Carefully return the cecum to the abdominal cavity.

-

Gastric Cancer (Stomach Implantation): Make a midline incision in the upper abdomen to expose the stomach. Inject 10-20 µL of the cell suspension into the subserosal layer of the gastric wall. Return the stomach to its anatomical position.

-

Pancreatic Cancer (Intrapancreatic Implantation): Make a left subcostal incision to expose the spleen and pancreas. Gently exteriorize the spleen to visualize the tail of the pancreas. Inject 10-20 µL of the cell suspension into the pancreatic tail. Carefully reposition the spleen and pancreas.

-

-

Closure and Post-operative Care: Close the peritoneum and skin with sutures or surgical clips. Administer analgesics as per institutional guidelines. Monitor the animals regularly for signs of distress, tumor growth, and weight loss.

II. This compound Administration

Materials:

-

This compound (UFT)

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

Procedure:

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A common dose used in mouse models is 20 mg/kg (based on tegafur component) administered orally once daily.[6]

-

Administration: Administer the this compound suspension to the mice via oral gavage. The volume of administration should be based on the mouse's body weight.

-

Treatment Schedule: Treatment can be initiated once the tumors are established (e.g., palpable or detectable by imaging). A typical treatment duration is 2-4 weeks, but this can be adjusted based on the experimental design.

III. Efficacy Evaluation

Methods:

-

Tumor Growth Monitoring:

-

Palpation and Caliper Measurement: For tumors that become palpable, measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

In Vivo Imaging: For cell lines expressing luciferase or fluorescent proteins, tumor growth can be monitored non-invasively using an in vivo imaging system (IVIS).

-

-

Survival Analysis: Monitor the mice daily and record the date of morbidity or mortality. Euthanize mice when they meet pre-defined humane endpoints (e.g., tumor size exceeding a certain limit, significant weight loss, signs of distress).

-

Metastasis Assessment: At the end of the study, euthanize the mice and perform a necropsy to examine for metastases in distant organs such as the liver, lungs, and lymph nodes.[6] The presence of micrometastases can be confirmed by histology or PCR for human-specific genes.[6]

-

Histological Analysis: Excise the primary tumor and any suspected metastatic lesions, fix in formalin, and embed in paraffin. Perform hematoxylin and eosin (H&E) staining to confirm tumor morphology and assess for necrosis and invasion.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound efficacy testing.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Primary Tumor Growth in an Orthotopic Colorectal Cancer Model

| Treatment Group | Number of Mice (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | 10 | 100 ± 15 | 1500 ± 250 | - | - |

| This compound (20 mg/kg) | 10 | 105 ± 18 | 450 ± 120 | 70 | <0.01 |

Table 2: Effect of this compound on Survival in an Orthotopic Pancreatic Cancer Model

| Treatment Group | Number of Mice (n) | Median Survival (days) | Increase in Lifespan (%) | p-value |

| Vehicle Control | 10 | 25 | - | - |

| This compound (20 mg/kg) | 10 | 40 | 60 | <0.05 |

Table 3: Efficacy of this compound in Inhibiting Liver Micrometastasis in an Orthotopic Colorectal Cancer Model

Data adapted from a study on the effect of UFT on liver micrometastasis from colon cancer implanted into the cecum of nude mice.[6]

| Treatment Group | Treatment Start | Number of Mice (n) | Mice with Gross Liver Metastasis | Mice with Micrometastasis (PCR) | Inhibition of Micrometastasis |

| No Treatment | - | 10 | 3/10 | 7/10 | - |

| This compound (20 mg/kg) | Immediately after cecectomy | 10 | 0/10 | 0/10 | Complete Inhibition |

| This compound (20 mg/kg) | 4 weeks after cecectomy | 10 | Not significantly different from control | Not reported | Not significant |

Note: The data presented in the tables are illustrative and should be replaced with actual experimental results.

Conclusion

The use of orthotopic xenograft models provides a powerful platform for the preclinical evaluation of this compound. These models, which more accurately recapitulate the human tumor microenvironment, allow for a comprehensive assessment of drug efficacy on primary tumor growth, survival, and metastasis. The detailed protocols and application notes provided herein are intended to assist researchers in designing and executing robust studies to further elucidate the therapeutic potential of this compound in various cancer types. Adherence to these standardized methods will enhance the reproducibility and translational relevance of preclinical findings.

References

- 1. Schedule-dependent therapeutic effects of gemcitabine combined with uracil-tegafur in a human pancreatic cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uracil-tegafur in gastric carcinoma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tegafur/uracil - Wikipedia [en.wikipedia.org]

- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral administration of uracil-tegafur (UFT) inhibits liver micrometastasis of human colon cancer in an orthotopic nude mouse model and its early detection system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Tegafur-Uracil Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-Derived Xenograft (PDX) models, created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have become a cornerstone of translational oncology research.[1][2][3][4][5][6][7][8] These models are highly valued because they maintain the principal histological and genetic features of the original human tumor, including its heterogeneity and complexity.[1][3][5] This fidelity makes PDX models a more predictive preclinical tool for evaluating the efficacy of anticancer agents compared to traditional cell line-derived xenografts.[4][5][9]

Tegafur-Uracil, also known as UFT, is an oral combination anticancer agent. It consists of Tegafur, a prodrug of 5-fluorouracil (5-FU), and Uracil in a 1:4 molar ratio.[10][11] UFT is primarily used in the treatment of metastatic colorectal cancer, among other solid tumors.[12][13] The innovative mechanism of UFT lies in its biochemical modulation. Tegafur is gradually metabolized into the active cytotoxic agent 5-FU in the body.[10][14] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for degrading 5-FU.[11][12][14] This inhibition leads to sustained and higher concentrations of 5-FU in the blood and tumor tissues, enhancing its antitumor effect while potentially reducing systemic toxicity.[10][12][14]

The study of this compound in PDX models is particularly advantageous as these models can recapitulate the inter-patient variability in drug-metabolizing enzymes like DPD and the drug's target, thymidylate synthase (TS), which are critical determinants of clinical response.[13]

Mechanism of Action of this compound

The efficacy of this compound is based on a dual-component strategy. Tegafur acts as a transport form of 5-FU, allowing for oral administration. Once metabolized to 5-FU, its active metabolites exert their anticancer effects primarily by inhibiting thymidylate synthase (TS), which leads to the depletion of thymidine, an essential precursor for DNA synthesis.[12][14] Concurrently, Uracil prevents the rapid breakdown of 5-FU by DPD, thereby maximizing the therapeutic window.[10][11]

Experimental Workflow for PDX Studies

A typical preclinical study evaluating this compound using PDX models follows a multi-stage workflow, from initial tumor engraftment to final endpoint analysis. This process ensures the generation of robust and clinically relevant data.

Detailed Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice to create first-generation (F0) xenografts and subsequent passaging.

Materials:

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).[4]

-

Sterile collection medium (e.g., DMEM with penicillin/streptomycin).[15]

-

Sterile surgical instruments (scalpels, forceps, scissors).

-

Sterile Petri dishes and Phosphate-Buffered Saline (PBS).

Procedure:

-

Tissue Collection: Obtain fresh tumor tissue from surgery or biopsy under sterile conditions. Place the tissue immediately into cold, sterile collection medium for transport to the laboratory (ideally within 3 hours).[1][15]

-

Tissue Processing: In a biological safety cabinet, wash the tumor tissue with cold PBS. Remove any necrotic or non-tumor tissue. Cut the viable tumor into small fragments of approximately 2-3 mm³.[1][3]

-

Implantation (F0 Generation): Anesthetize the mouse. Make a small incision on the dorsal flank. Using forceps, create a subcutaneous pocket and implant one or two tumor fragments.[1][3] Close the incision with a wound clip or tissue adhesive.

-

Tumor Monitoring: Monitor the mice for tumor growth by visual inspection and palpation. Once tumors become palpable, measure their dimensions with digital calipers 2-3 times per week.[16]

-

Passaging (F1 and Subsequent Generations): When a tumor reaches approximately 1.5 cm in diameter, euthanize the mouse.[1] Aseptically resect the tumor, process it into 2-3 mm³ fragments as in step 2, and implant the fragments into a new cohort of mice to create the next generation (F1).[1][3]

-

Quality Control and Banking: For each new generation, preserve a portion of the tumor for quality control and banking.

-

Histology: Fix a piece of the tumor in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining to verify that the PDX histology is consistent with the original patient tumor.[15][16]

-

Authentication: Perform Short Tandem Repeat (STR) analysis to confirm the provenance of the engrafted tumor.[16]

-

Cryopreservation: Freeze viable tumor fragments in a cryopreservation medium (e.g., 10% DMSO in FBS) for long-term storage in a tumor bank.[16]

-

Protocol 2: this compound Efficacy Study in PDX Models

This protocol describes how to conduct a preclinical efficacy trial once a PDX model is successfully established and expanded.

Materials:

-

Expanded cohort of mice bearing PDX tumors of a consistent passage number (e.g., F3-F5).

-

Digital calipers.

-

This compound (UFT) formulation suitable for oral gavage.

-

Vehicle control (e.g., sterile water or 0.5% carboxymethylcellulose).

Procedure:

-

Cohort Preparation: Implant tumor fragments into a sufficient number of mice to power the study.

-

Tumor Growth and Randomization: Monitor tumor growth as described previously. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=5-10 mice per group). Ensure that the mean tumor volumes are comparable across all groups at the start of the study.

-

Tumor Volume Calculation: Measure the length (L) and width (W) of the tumors. Calculate the volume using the modified ellipsoid formula: V = (L x W²) / 2 . Note that while calipers are common, imaging methods like ultrasound can provide more accurate measurements.[17][18][19][20]

-

Drug Administration:

-

Treatment Group: Administer this compound orally (p.o.) via gavage. A typical dose used in mouse models is 20 mg/kg (tegafur equivalent) daily.[21]

-

Control Group: Administer an equivalent volume of the vehicle using the same schedule.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and mouse body weight 2-3 times per week.[16] Body weight is a key indicator of drug toxicity.

-

The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration.

-

At the end of the study, collect tumors for endpoint analysis.

-

Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis

IHC is used to assess the expression and localization of specific proteins (e.g., Ki-67 for proliferation, DPD, TS) within the tumor tissue.

Procedure:

-

Tissue Preparation: Fix harvested PDX tumors in 10% neutral buffered formalin overnight, then transfer to 70% ethanol. Process the tissues and embed them in paraffin blocks. Cut 4-5 µm sections onto charged slides.[15][22]

-

Dewaxing and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[22]

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.[22]

-

Block non-specific binding sites with a blocking serum.

-

Incubate with the primary antibody (e.g., anti-Ki-67, anti-DPD, anti-TS) at an optimized dilution overnight at 4°C.[23]

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal using a chromogen like DAB and counterstain with hematoxylin.

-

-

Imaging and Analysis: Dehydrate, clear, and mount the slides. Acquire images using a microscope and quantify the staining intensity and percentage of positive cells.

Protocol 4: Western Blot for Protein Expression Analysis

Western blotting allows for the quantification of total protein levels in tumor lysates.

Procedure:

-

Tumor Lysate Preparation: Snap-freeze harvested tumor tissue in liquid nitrogen. Homogenize a small piece of the frozen tissue (~50-100 mg) in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[24]

-

Protein Quantification: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[25] Collect the supernatant and determine the protein concentration using a BCA assay.[25]

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[25]

-

Incubate the membrane with the primary antibody (e.g., anti-DPD, anti-TS, or a loading control like β-actin) overnight at 4°C.[25]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[25] Detect the signal using an imaging system. Quantify band intensity using densitometry software.

Data Presentation and Interpretation

Quantitative data from PDX studies should be presented clearly to allow for robust interpretation and comparison.

Table 1: Representative Pharmacokinetic Parameters of this compound Components in a Mouse Model This table presents hypothetical data based on typical pharmacokinetic profiles.

| Compound | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |

| Tegafur | ~1200 | 1.0 - 2.0 | ~7500 |

| 5-Fluorouracil | ~150 | 1.0 - 2.0 | ~600 |

| Uracil | ~800 | 0.5 - 1.0 | ~1200 |

Table 2: Example Efficacy Data of this compound in Colorectal Cancer PDX Models Data is illustrative of typical outcomes observed in preclinical studies.[21][26]

| PDX Model ID | Histology | Treatment Group | Tumor Growth Inhibition (TGI%) | p-value |

| CRX-021 | Adenocarcinoma | Vehicle | 0% (Reference) | - |

| CRX-021 | Adenocarcinoma | UFT (20 mg/kg) | 78% | <0.01 |

| CRX-045 | Adenocarcinoma | Vehicle | 0% (Reference) | - |

| CRX-045 | Adenocarcinoma | UFT (20 mg/kg) | 35% (Resistant) | >0.05 |

Table 3: Correlation of Biomarker Expression with this compound Response This table illustrates the potential use of PDX models to identify predictive biomarkers.

| PDX Model ID | DPD Expression (IHC) | TS Expression (IHC) | Response to UFT |

| CRX-021 | Low | High | Sensitive |

| CRX-033 | Low | Low | Sensitive |

| CRX-045 | High | High | Resistant |

| BRX-012 | Low | High | Sensitive |

| GAX-007 | High | Low | Resistant |

References

- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 2. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 3. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. cancernetwork.com [cancernetwork.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Variability in the anti-tumor effect of this compound depending on histologic types of lung cancer - Lee - Journal of Thoracic Disease [jtd.amegroups.org]

- 14. This compound | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 17. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]

- 19. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper [inis.iaea.org]

- 20. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]

- 21. Oral administration of uracil-tegafur (UFT) inhibits liver micrometastasis of human colon cancer in an orthotopic nude mouse model and its early detection system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Histology and immunohistochemistry of patient tumor tissue and PDX [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. origene.com [origene.com]

- 26. Postsurgical oral administration of uracil and tegafur inhibits progression of micrometastasis of human breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method for quantifying Tegafur-Uracil and metabolites in plasma

An HPLC-based method is presented for the simultaneous quantification of Tegafur, a prodrug of 5-fluorouracil (5-FU), and its active metabolite 5-FU, along with Uracil, in plasma. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development involved in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of fluoropyrimidine-based chemotherapy.

Tegafur is an oral fluoropyrimidine prodrug used in the treatment of various cancers, including colorectal, gastric, and breast cancer.[1][2] It is often administered in combination with Uracil. Uracil competitively inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the catabolism of 5-FU.[3] This inhibition leads to higher and more sustained plasma concentrations of the active drug, 5-FU, enhancing its antineoplastic activity.[3] Given the narrow therapeutic index and significant inter-individual variability in the pharmacokinetics of 5-FU, monitoring the plasma concentrations of Tegafur, Uracil, and 5-FU is crucial for optimizing therapeutic outcomes and minimizing toxicity.[4][5]

This document outlines the metabolic pathway of Tegafur, the principle of the analytical method, and a detailed experimental protocol, including sample preparation, chromatographic conditions, and method validation parameters.

Metabolic Pathway of Tegafur

Tegafur is bioactivated in the liver by the cytochrome P450 enzyme, primarily CYP2A6, to form an unstable intermediate, 5'-hydroxytegafur.[2][6] This intermediate then spontaneously converts to the active cytotoxic agent, 5-fluorouracil (5-FU).[2][7] 5-FU exerts its anticancer effect by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis.[6] The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to the inactive dihydrofluorouracil (DHFU).[2] DHFU is further metabolized to fluoro-beta-ureidopropionate (FUPA) and subsequently to fluoro-beta-alanine (FBAL).[2]

Principle of the Method

The analytical method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the simultaneous separation and quantification of Tegafur, Uracil, and 5-FU in plasma samples. The sample preparation involves a straightforward protein precipitation step to remove plasma proteins that could interfere with the chromatographic analysis.[8][9] An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample processing and injection.[10] Separation is achieved on a C18 column with an isocratic mobile phase, allowing for a relatively short run time. Quantification is based on the peak area ratio of the analytes to the internal standard, using a calibration curve generated from standards of known concentrations.

Experimental Protocol

This protocol details the necessary reagents, equipment, and steps for the analysis.

Materials and Reagents

-

Tegafur, Uracil, and 5-Fluorouracil analytical standards

-

5-Bromouracil (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Ortho-phosphoric acid

-

Ultrapure water

-

Drug-free human plasma

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

1.5 mL microcentrifuge tubes

Preparation of Solutions

-

Mobile Phase: Prepare a 1.5 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in ultrapure water.[10] Adjust the pH to 5.0 with ortho-phosphoric acid.[10] The mobile phase is typically an isocratic mixture of this buffer and an organic modifier like methanol.

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Tegafur, 5-FU, Uracil, and 5-Bromouracil (IS) in 10 mL of methanol individually to prepare stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards at different concentration levels.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the 5-Bromouracil stock solution with methanol to obtain a concentration of 10 µg/mL.

Plasma Sample Preparation Workflow

The sample preparation involves protein precipitation with an organic solvent, which is a simple and effective method for cleaning up plasma samples before HPLC analysis.[8][11]

Chromatographic Conditions

The following table summarizes the typical HPLC conditions for the analysis. These may require optimization based on the specific column and system used.

| Parameter | Condition |

| HPLC System | Agilent 1200 or equivalent |

| Column | C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm |

| Mobile Phase | 1.5 mM KH₂PO₄ buffer (pH 5.0)[10] |

| Flow Rate | 1.0 mL/min[12] |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C[12] |

| Detection Wavelength | 220 nm[12] |

| Run Time | Approximately 20 minutes |

Data Presentation and Method Validation

A validated method ensures reliable and reproducible results. The following tables summarize the key quantitative data and validation parameters based on published literature.

Retention Times

The retention times for the analytes are crucial for their identification.

| Compound | Typical Retention Time (minutes) |

| 5-Fluorouracil (5-FU) | ~5.0[1] |

| Uracil | Varies (not always included in same run) |

| 5-Bromouracil (IS) | ~11.5[1] |

| Tegafur | ~16.5[1] |

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA).[4] Key parameters include linearity, limit of quantification (LOQ), precision, accuracy, and recovery.

| Parameter | 5-Fluorouracil (5-FU) | Tegafur |

| Linearity Range | 2 - 500 ng/mL[4] | 200 - 50,000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.999[13] | > 0.999[13] |

| Limit of Quantification (LOQ) | 0.0125 µg/mL[1] | 0.05 µg/mL[1] |

| Intra-day Precision (%RSD) | < 8.6%[8] | < 8.6%[8] |

| Inter-day Precision (%RSD) | < 9.5%[8] | < 9.5%[8] |

| Accuracy (% Bias) | Within ±7.5%[8] | Within ±7.5%[8] |

| Recovery | 96.5% ± 9.45%[1] | 88.5% ± 12.17%[1] |

Conclusion

This application note provides a detailed and robust HPLC-UV method for the simultaneous quantification of Tegafur, Uracil, and 5-FU in human plasma. The described protocol, including a simple protein precipitation step for sample preparation and optimized chromatographic conditions, offers the necessary sensitivity, precision, and accuracy for therapeutic drug monitoring and pharmacokinetic studies. The provided workflows and data tables serve as a comprehensive guide for researchers and clinicians aiming to implement this analytical method in their laboratories.

References